(2S)-2-Iodobutane chemical and physical properties
(2S)-2-Iodobutane chemical and physical properties
An In-depth Technical Guide to (2S)-2-Iodobutane
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and common experimental applications of (2S)-2-Iodobutane. The information is intended for researchers and professionals in the fields of chemistry and drug development who utilize chiral alkyl halides in synthesis and mechanistic studies.
Core Chemical and Physical Properties
(2S)-2-Iodobutane, also known as (S)-(+)-2-Iodobutane, is a chiral secondary alkyl iodide.[1] It is a colorless liquid at room temperature and is frequently used as a model substrate in the study of nucleophilic substitution and elimination reactions due to its well-defined stereocenter.[1][2]
Data Summary
The quantitative physical and chemical properties of (2S)-2-Iodobutane are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉I | [3][4][5] |
| Molecular Weight | 184.02 g/mol | [1][3][4] |
| CAS Number | 29882-56-2 | [1][4] |
| Appearance | Colorless liquid | [2][6] |
| Density | 1.598 g/mL at 25 °C | [6][7][8] |
| Melting Point | -104 °C | [6][7][8] |
| Boiling Point | 119-120 °C | [6][7][8] |
| Refractive Index (n²⁰/D) | 1.499 | [6][8] |
| Specific Rotation [α] | +15.90° | [9][10] |
| Solubility | Insoluble in water; Soluble in alcohol and diethyl ether.[6][8] | |
| Vapor Pressure | 17.1 mmHg | [2][11] |
Reactivity and Logical Pathways
(2S)-2-Iodobutane is a versatile substrate for studying stereochemical outcomes in organic reactions. As a secondary alkyl halide, it can undergo substitution (SN1 and SN2) and elimination (E1 and E2) reactions, with the favored pathway depending on the nucleophile, base, solvent, and temperature.[1]
Caption: Key reaction pathways for (2S)-2-Iodobutane.
Signaling and Reaction Pathways
The primary "pathway" of interest for (2S)-2-Iodobutane is its behavior in nucleophilic substitution reactions. The SN2 mechanism is particularly notable as it proceeds with a predictable inversion of stereochemistry.
SN2 Reaction Pathway
The SN2 reaction is a single-step (concerted) process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. This backside attack forces the stereocenter to invert.
Caption: Concerted SN2 mechanism showing inversion of stereochemistry.
Experimental Protocols
Detailed experimental procedures for reactions involving (2S)-2-Iodobutane are specific to the desired outcome. Below are representative methodologies for its synthesis and a typical application in a substitution reaction.
Synthesis of (2S)-2-Iodobutane from (S)-2-Butanol
This protocol is a generalized method for converting a chiral secondary alcohol to the corresponding iodide, a common transformation in organic synthesis. The use of red phosphorus and iodine is a classic method for this conversion.[12]
Methodology:
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Red phosphorus is placed in the flask with the starting alcohol, (S)-2-Butanol.
-
Iodine Addition: A solution of iodine in a portion of the (S)-2-Butanol is added dropwise from the dropping funnel to the stirred suspension in the flask.
-
Reaction: The reaction is often exothermic. The mixture is typically heated to reflux to ensure the reaction goes to completion.
-
Workup: After cooling, the reaction mixture is filtered to remove excess phosphorus. The filtrate is washed sequentially with water, a dilute sodium thiosulfate solution (to remove unreacted iodine), and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed. The crude (2S)-2-Iodobutane is then purified by fractional distillation.
SN2 Reaction with Sodium Azide (Illustrative Protocol)
This protocol outlines a typical workflow for a nucleophilic substitution reaction using (2S)-2-Iodobutane to demonstrate stereochemical inversion.
Caption: General experimental workflow for an SN2 reaction.
Methodology:
-
Reaction Setup: In a round-bottom flask, (2S)-2-Iodobutane is dissolved in a polar aprotic solvent such as acetone or DMF.
-
Nucleophile Addition: A stoichiometric equivalent or slight excess of the nucleophile (e.g., sodium azide) is added to the solution.
-
Heating: The mixture is heated to an appropriate temperature (e.g., refluxing acetone) to facilitate the reaction.
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to observe the consumption of the starting material.
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is typically poured into water, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
Purification and Analysis: The combined organic extracts are washed, dried, and concentrated. The resulting product, (2R)-2-azidobutane, can be purified by distillation or chromatography. The stereochemical outcome is confirmed by measuring the optical rotation of the product with a polarimeter; a negative rotation would confirm the inversion of the stereocenter.
Analytical Techniques
The structural elucidation and purity assessment of (2S)-2-Iodobutane and its reaction products are typically performed using standard analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the carbon skeleton and the position of the iodine atom.[13] The chemical shifts and splitting patterns of the protons provide detailed structural information.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can confirm its identity.[14] The presence of an iodine atom is often indicated by a characteristic peak at m/z = 127.[14]
-
Polarimetry: This technique is essential for determining the stereochemical purity and the specific rotation of the chiral compound, confirming the (S) or (R) configuration.[9]
Safety and Handling
(2S)-2-Iodobutane is a flammable liquid and vapor.[2][3] It is also an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. The compound is light-sensitive and should be stored in a cool, dark place, often stabilized with copper.[6][8]
References
- 1. 2-Iodobutane, (2S)- | 29882-56-2 | Benchchem [benchchem.com]
- 2. 2-Iodobutane | C4H9I | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Iodobutane, (2S)- | C4H9I | CID 12475337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2-Iodobutane | 513-48-4 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 2-ヨードブタン ≥98%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 9. A solution of pure (S)-2-iodobutane ([α] = +15.90° ) in acetone i... | Study Prep in Pearson+ [pearson.com]
- 10. The specific rotation of (S)-2-iodobutane is +15.90°.a. Draw the ... | Study Prep in Pearson+ [pearson.com]
- 11. Page loading... [wap.guidechem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 1H proton nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
